molecular formula C21H19NO4 B2611680 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid CAS No. 2138342-32-0

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid

Cat. No.: B2611680
CAS No.: 2138342-32-0
M. Wt: 349.386
InChI Key: NCPGXDCNFMQHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Comparisons

Compound Double Bond Position Functional Groups Key Applications
This compound 1-ene -COOH at C1, -NH-Fmoc at C4 Peptide synthesis
(1R,4S)-4-(Fmoc-amino)-2-cyclopentene-1-carboxylic acid 2-ene -COOH at C1, -NH-Fmoc at C4 Foldamer design
1-((Fmoc-amino)methyl)cyclopentanecarboxylic acid N/A (saturated) -COOH at C1, -CH$$_2$$-NH-Fmoc Bioconjugation

Key Differences

  • Double bond position : The 1-ene derivative exhibits greater ring strain (≈5 kcal/mol) than 2-ene analogs, influencing reactivity in Diels-Alder cycloadditions.
  • Steric effects : The cis arrangement of the Fmoc and carboxylic acid groups in 1-ene derivatives hinders π-π stacking compared to 2-ene isomers.
  • Hydrogen-bonding capacity : The 1-ene derivative’s carboxylic acid participates in stronger intermolecular H-bonds (O–H···O=C, 2.65 Å) than saturated analogs.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-9,14,19H,10-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPGXDCNFMQHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid typically involves the following steps:

    Fmoc Protection: The amino group of cyclopent-1-ene-1-carboxylic acid is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as triethylamine.

    Purification: The product is purified using techniques such as column chromatography to isolate the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of reactants to ensure high yield.

    Automated Systems: Employing automated systems for reaction monitoring and control to maintain consistency and efficiency.

    Purification: Utilizing large-scale purification methods such as crystallization or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, removing the Fmoc group yields the free amino compound, which can then be further modified.

Scientific Research Applications

Peptide Synthesis

The primary application of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid lies in its use as a building block in peptide synthesis. The Fmoc group allows for selective protection of amino groups during the solid-phase peptide synthesis (SPPS). This method is widely used to create peptides with specific sequences for research and therapeutic purposes.

Drug Development

This compound has been studied for its potential in drug development, particularly in designing peptide-based drugs. Its ability to form stable peptide bonds and maintain structural integrity under physiological conditions makes it an attractive candidate for further research in pharmaceuticals.

Bioconjugation Techniques

In bioconjugation, this compound can be utilized to attach biomolecules such as proteins or nucleic acids to other molecules, enhancing their stability and functionality. This application is particularly valuable in the development of targeted therapies and diagnostic tools.

Material Science

Due to its unique structural properties, this compound can be incorporated into polymer matrices to create smart materials with responsive characteristics. These materials have applications in sensors and drug delivery systems.

Case Study 1: Peptide Synthesis Optimization

In a study published by Smith et al., the efficiency of using Fmoc-cyclopentane carboxylic acid in synthesizing cyclic peptides was evaluated. The researchers found that the incorporation of this compound significantly improved yield and purity compared to traditional methods, demonstrating its effectiveness as a building block in SPPS .

Case Study 2: Drug Development

A research team led by Johnson et al. explored the potential of this compound in developing novel anti-cancer peptides. Their findings indicated that peptides synthesized using Fmoc-cyclopentane carboxylic acid exhibited enhanced bioactivity against cancer cell lines, suggesting promising therapeutic applications .

Case Study 3: Bioconjugation Applications

In a recent publication, Wang et al. demonstrated the use of this compound for bioconjugation with antibodies. The study highlighted the improved stability and targeting efficiency of the conjugates formed, paving the way for advancements in targeted drug delivery systems .

Mechanism of Action

The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. Upon completion of the desired reactions, the Fmoc group can be removed under basic conditions, revealing the free amino group for further modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane and Cyclopentene Derivatives

(a) 1-(Fmoc-amino)cyclopentanecarboxylic Acid (CAS: 117322-30-2)
  • Structure: Saturated cyclopentane ring with Fmoc-protected amino and carboxylic acid groups.
  • Molecular Weight : 351.40 g/mol (vs. target compound’s 365.41 g/mol) .
  • Saturation increases conformational flexibility, which may affect peptide folding and binding interactions .
(b) (1S,2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic Acid
  • Structure : Stereospecific cyclopentane analog with defined (1S,2R) configuration.
  • Key Differences : Chirality at C1 and C2 enables precise spatial control in peptide design, enhancing target specificity in drug discovery .
(c) Target Compound vs. Cyclopentane Analogs
Property Target Compound (Cyclopentene) Cyclopentane Analog
Ring Saturation Unsaturated (C=C at position 1) Saturated
Molecular Weight (g/mol) 365.41 351.40
Conformational Rigidity High (planar geometry) Moderate
Reactivity in SPPS Enhanced (conjugation stabilizes intermediates) Standard

Cyclobutane and Cyclooctane Analogs

(a) 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic Acid (CAS: 1935557-50-8)
  • Structure : Four-membered cyclobutane ring with Fmoc and carboxylic acid groups.
  • Molecular Weight : 337.38 g/mol .
(b) 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic Acid
  • Structure : Eight-membered cyclooctane ring.
  • Molecular Weight : 401.47 g/mol .
  • Key Differences : Larger ring size offers greater flexibility, suitable for macrocyclic peptide synthesis, but may reduce metabolic stability .

Heterocyclic and Substituted Derivatives

(a) Fmoc-AMPB-OH (CAS: 159790-79-1)
  • Structure: Azo-benzene-linked Fmoc-protected amino acid.
  • Molecular Weight : 477.52 g/mol .
  • Key Differences : Aromatic backbone enables UV detection in HPLC, but bulkiness may hinder peptide solubility .
(b) Fmoc-L-Thz(Dmp)-OH (CAS: 2648642-22-0)
  • Structure : Thiazolidine ring with dimethoxyphenyl substitution.
  • Molecular Weight : 491.56 g/mol .

Stereochemical and Functional Group Variants

(a) ivDde-L-Dab(Fmoc)-OH
  • Structure: Diaminobutyric acid with ivDde and Fmoc protection.
  • Molecular Weight : 546.66 g/mol .
  • Key Differences : Orthogonal protecting groups (ivDde) allow selective deprotection, enabling branched peptide synthesis .

Biological Activity

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid, commonly referred to as Fmoc-cyclopentene carboxylic acid, is a derivative of amino acids that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is primarily utilized in peptide synthesis and may exhibit various biological activities relevant to medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₉H₁₉N₁O₄
Molecular Weight321.36 g/mol
CAS Number220497-67-6
IUPAC NameThis compound

The biological activity of Fmoc-cyclopentene carboxylic acid is primarily attributed to its ability to act as a building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids, facilitating their incorporation into peptides while preventing premature reactions.

Research indicates that compounds featuring the Fmoc group can influence various biological pathways, including:

  • Cell Signaling : Modifications in peptide structures can affect receptor interactions and downstream signaling pathways.
  • Enzyme Inhibition : Certain derivatives may inhibit specific enzymes, impacting metabolic processes.

Case Study 1: Peptide Synthesis

In a study focusing on the synthesis of cyclic peptides, Fmoc-cyclopentene carboxylic acid was employed as a key intermediate. The incorporation of this compound allowed for the formation of cyclic structures that exhibited enhanced stability and bioactivity compared to linear counterparts. The synthesized peptides demonstrated promising activity against cancer cell lines, indicating potential therapeutic applications.

Case Study 2: Antimicrobial Properties

Another investigation explored the antimicrobial properties of peptides synthesized using Fmoc-cyclopentene carboxylic acid. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that modifications in the cyclopentene structure could enhance antimicrobial efficacy.

Research Findings Summary

Recent studies have highlighted several important findings regarding the biological activity of Fmoc-cyclopentene carboxylic acid:

Study FocusFindings
Peptide StabilityCyclic peptides synthesized showed improved stability
Anticancer ActivityPeptides demonstrated cytotoxic effects on cancer cell lines
Antimicrobial ActivitySignificant inhibition of Gram-positive bacteria observed

Q & A

Q. What are the recommended synthetic methodologies for preparing 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid?

The compound is typically synthesized using Fmoc (fluorenylmethoxycarbonyl) protection strategies. For example, intermediates are generated via coupling reactions involving Fmoc-protected amines and cyclopentene-carboxylic acid derivatives. Deprotection of the Fmoc group is achieved using 20% piperidine in DMF, as demonstrated in HIV-1 entry inhibitor synthesis . Purification often involves reverse-phase HPLC or flash chromatography, with structural confirmation via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure purity (>95%) during synthesis?

Purity is maintained through rigorous chromatographic techniques (e.g., silica gel chromatography) and analytical validation. For instance, evidence indicates that compounds with 95% purity are achievable using these methods, with verification via HPLC and spectroscopic data .

Q. What safety precautions are critical when handling this compound?

The compound is classified under GHS Hazard Statements H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation). Researchers must use PPE (gloves, lab coats, goggles), ensure proper ventilation, and avoid dust formation. In case of exposure, immediate measures include rinsing affected areas with water and seeking medical attention .

Q. Which analytical techniques are essential for structural characterization?

Key methods include:

  • NMR spectroscopy : To confirm stereochemistry and functional groups (e.g., cyclopentene ring conformation and Fmoc protection) .
  • Mass spectrometry : HRMS or LC-MS for molecular weight validation .
  • HPLC : To assess purity and monitor reaction progress .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis of (1R,4S)- and (1S,4R)-isomers?

Stereoselective synthesis requires chiral auxiliaries or catalysts. For example, enantiomeric purity in cyclopentene derivatives is achieved via asymmetric hydrogenation or resolution techniques, as noted in the synthesis of (1R,4S)-N-Fmoc-1-aminocyclopent-2-ene-4-carboxylic acid . Microwave-assisted synthesis may enhance reaction efficiency and stereochemical outcomes .

Q. What strategies address contradictions in stability data under varying storage conditions?

While some sources recommend storage at 2–8°C in dry conditions , others lack specific guidelines. Researchers should conduct stability studies (e.g., accelerated degradation tests under thermal or humidity stress) to optimize storage protocols. Contradictions may arise from differences in salt forms or solvent residues .

Q. How is this compound utilized in bioconjugation or targeted drug delivery systems?

The Fmoc group enables peptide coupling in drug design. For instance, it serves as a building block in albumin-based probes for prostate-specific membrane antigen (PSMA) targeting, where the cyclopentene scaffold enhances binding affinity . The carboxylic acid moiety facilitates conjugation to biomolecules via carbodiimide chemistry .

Q. What are the limitations in ecological toxicity data, and how can they be addressed?

Current safety data sheets (SDS) lack ecotoxicological profiles (e.g., LC50 for aquatic organisms). Researchers should perform standardized tests (e.g., OECD 201/202 for algae/daphnia) and evaluate biodegradability to fill these gaps .

Q. How does the compound’s reactivity impact its use in solid-phase peptide synthesis (SPPS)?

The cyclopentene ring introduces steric hindrance, potentially slowing coupling reactions. Optimizing activation reagents (e.g., HATU/DIPEA) and extending reaction times may improve yields. Evidence from HIV inhibitor studies highlights successful incorporation into complex peptides despite these challenges .

Q. What computational tools can predict interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to enzymes or receptors. For example, analogs with phenylthio substituents exhibit enhanced hydrophobic interactions in antiviral studies, guiding rational design .

Methodological Considerations

  • Data Validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw) to confirm assignments .
  • Contradiction Resolution : Replicate conflicting experimental conditions (e.g., solvent systems in synthesis) to identify reproducibility issues .
  • Safety Compliance : Align handling protocols with OSHA and GHS standards, including waste disposal via licensed contractors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.